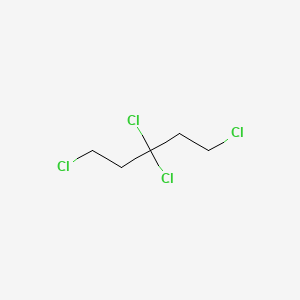

1,3,3,5-Tetrachloropentane

Description

Structure

3D Structure

Properties

CAS No. |

24616-07-7 |

|---|---|

Molecular Formula |

C5H8Cl4 |

Molecular Weight |

209.9 g/mol |

IUPAC Name |

1,3,3,5-tetrachloropentane |

InChI |

InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2 |

InChI Key |

AVFZURCSBSQCSO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CCCl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,3,3,5-Tetrachloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,3,5-tetrachloropentane, a chlorinated hydrocarbon with potential applications in organic synthesis and as an intermediate in the preparation of various functionalized molecules. This document details a feasible synthetic approach, experimental protocols, and characterization data.

Introduction

This compound (CAS No: 24616-07-7) is a polychlorinated derivative of pentane.[1][2] The synthesis of such compounds is often achieved through the hydrochlorination of unsaturated precursors. In the case of C5 chlorinated alkanes, isoprene (B109036) (2-methyl-1,3-butadiene) serves as a readily available and cost-effective starting material. The reaction of isoprene with hydrogen chloride can lead to a variety of addition products, with the degree of chlorination dependent on the reaction conditions and stoichiometry of the reagents. The telomerization of isoprene with excess hydrogen chloride is a potential route to obtaining tetrachlorinated pentanes, including the 1,3,3,5-isomer.

Synthetic Approach: Polychlorination of Isoprene

The primary synthetic route to this compound involves the exhaustive hydrochlorination of isoprene. This reaction proceeds via an electrophilic addition mechanism, where hydrogen chloride adds across the double bonds of the isoprene molecule. The reaction can be catalyzed by Lewis acids or proceed under acidic conditions with an excess of HCl. The formation of a mixture of chlorinated isomers is common, from which the desired this compound can be isolated.

Proposed Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Representative Polychlorination of Isoprene

The following is a representative experimental protocol for the polychlorination of isoprene to yield a mixture of tetrachloropentanes, from which this compound can be obtained. This protocol is based on general principles of isoprene hydrochlorination.

Objective: To synthesize this compound via the reaction of isoprene with excess hydrogen chloride.

Materials:

-

Isoprene (2-methyl-1,3-butadiene), freshly distilled

-

Concentrated Hydrochloric Acid (HCl)

-

Cuprous Chloride (CuCl) (catalyst)

-

Glacial Acetic Acid (co-solvent, optional)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add isoprene and the optional co-solvent, glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of cuprous chloride to the flask.

-

Hydrochlorination: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid from the dropping funnel to the stirred reaction mixture. An exothermic reaction may be observed. Maintain the temperature between 0-10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) if standards are available.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add dichloromethane to extract the organic products. Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of chlorinated pentanes, can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.

Key Reaction Parameters

| Parameter | Value/Condition | Purpose |

| Reactants | Isoprene, Hydrogen Chloride | Starting material and chlorinating agent |

| Molar Ratio (Isoprene:HCl) | 1 : >2 (e.g., 1:3.6) | To favor exhaustive chlorination |

| Catalyst | Cuprous Chloride (CuCl) | To facilitate the addition of HCl |

| Temperature | 0-10 °C (addition), Room Temp (reaction) | To control the exothermicity and reaction rate |

| Solvent | Dichloromethane (for work-up) | To extract the organic product |

| Purification | Fractional Distillation | To isolate the desired isomer |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₈Cl₄[1][2] |

| Molecular Weight | 209.93 g/mol [1] |

| CAS Number | 24616-07-7[1][2] |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Data not readily available |

| ¹³C NMR | Data available on spectral databases[1] |

| IR Spectrum | Data available on spectral databases[3] |

| Mass Spectrum | Data available on spectral databases[1] |

Proposed Reaction Mechanism

The formation of this compound from isoprene and HCl is proposed to occur through a series of electrophilic addition and potential rearrangement steps.

Caption: Proposed multi-step mechanism for the formation of this compound.

The initial attack of a proton (from HCl) on isoprene leads to the formation of a stable tertiary allylic carbocation. This intermediate can then be attacked by a chloride ion at two positions, leading to 1,2- and 1,4-addition products. Subsequent hydrochlorination of the remaining double bond(s) and potential rearrangements can lead to the formation of various di-, tri-, and tetrachlorinated pentanes, including the target molecule, this compound. The specific isomer distribution will be influenced by the reaction conditions.

Conclusion

The synthesis of this compound can be achieved through the polychlorination of isoprene using an excess of hydrogen chloride, potentially with a catalyst such as cuprous chloride. While the reaction may yield a mixture of isomers, the target compound can be isolated through careful purification techniques like fractional distillation. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis of chlorinated hydrocarbons and their derivatives for various applications in drug development and materials science. Further optimization of reaction conditions may be necessary to maximize the yield and selectivity for this compound.

References

In-Depth Technical Guide: 1,3,3,5-Tetrachloropentane (CAS No. 24616-07-7)

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₈Cl₄.[1][2] Limited experimental data on its physicochemical properties are available. The following table summarizes computed and available data.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₄ | [1][2] |

| Molecular Weight | 209.9 g/mol | [1] |

| CAS Number | 24616-07-7 | [1][2] |

| XLogP3 | 3.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 209.935061 Da | [1] |

| Monoisotopic Mass | 207.938011 Da | [1] |

| Heavy Atom Count | 9 | [2] |

| Complexity | 63.4 | [2] |

Synthesis and Spectroscopic Data

Synthesis

A potential synthetic route is suggested by the reaction of tetrachloromethane and ethene, which may proceed through a series of addition and rearrangement reactions. A literature reference with DOI:10.1021/jo00981a028 is associated with a synthetic route, but the full text providing a detailed protocol could not be accessed for this review.

Below is a generalized workflow for the synthesis of a chlorinated alkane via free-radical halogenation.

Spectroscopic Data

Detailed spectral data (NMR, IR, MS) for this compound are not widely available in public databases. While some sources indicate the existence of such spectra, the actual data or detailed interpretations are not provided.[3][4] Researchers are advised to acquire their own analytical data upon synthesis or acquisition of this compound.

Toxicological and Biological Activity

No specific toxicological or biological activity data for this compound (CAS No. 24616-07-7) were found in the reviewed literature. The following information is based on the broader class of polychlorinated alkanes (PCAs) and should not be directly extrapolated to this compound without experimental verification.

Toxicology of Polychlorinated Alkanes (PCAs)

Polychlorinated n-alkanes (PCAs), also known as chlorinated paraffins, are complex mixtures of chlorinated hydrocarbons.[5][6] Their toxicological profiles can vary depending on the carbon chain length and the degree of chlorination.[7]

-

General Toxicity: Some studies on mixtures of chlorinated alkanes and alkenes in mice have suggested potential carcinogenicity, with observed increases in hepatocellular neoplasms in males and mammary adenocarcinoma in females.[1] These mixtures have also been shown to cause increases in liver and kidney weights.[1]

-

Environmental Fate: PCAs are recognized as widespread environmental contaminants.[5][6] Their persistence and potential for bioaccumulation are of concern, particularly for aquatic organisms.[5][6]

-

Mechanism of Toxicity: The toxicity of some halogenated alkanes is believed to involve metabolic activation to free radical intermediates, which can lead to cellular damage through processes like lipid peroxidation and covalent binding to macromolecules.[8]

Biological Activity of Halogenated Compounds

Halogenated organic compounds, as a broad class, exhibit a wide range of biological activities. Many marine natural products containing halogens have been found to possess antibacterial, antifungal, antiviral, and antitumor properties.[9][10][11][12] The introduction of halogen atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.[12] However, without specific studies on this compound, it is not possible to assign any particular biological activity to this compound.

Conclusion and Future Directions

This compound is a chemical for which there is a significant lack of publicly available scientific data, particularly concerning its biological and toxicological effects. The information that is available is primarily computational or refers to the broader class of polychlorinated alkanes.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data means that any investigation into the properties and potential applications of this compound will require foundational research, including:

-

Development and optimization of a reliable synthetic protocol.

-

Thorough characterization using modern analytical techniques (NMR, MS, IR, etc.).

-

Comprehensive toxicological evaluation to determine its safety profile.

-

Screening for potential biological activities.

Given the known toxicities of some chlorinated hydrocarbons, any handling and investigation of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting. The creation of detailed signaling pathway and experimental workflow diagrams as initially requested is not feasible due to the absence of relevant published research. Future studies are essential to elucidate the chemical and biological properties of this compound.

References

- 1. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C5H8Cl4 | CID 12518324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Environmental chemistry and toxicology of polychlorinated n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental chemistry and toxicology of polychlorinated n-alkanes. | Semantic Scholar [semanticscholar.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 12. Chemistry, Biosynthesis, and Biological Activity of Halogenated Compounds Produced by Marine Microorganisms (2022) | Jiamin Wang | 11 Citations [scispace.com]

An In-depth Technical Guide to the Physical Properties of 1,3,3,5-Tetrachloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 1,3,3,5-tetrachloropentane. Due to the limited availability of experimentally determined data for this specific isomer, this document primarily presents computed properties. It also outlines general experimental protocols applicable for the determination of key physical characteristics of chlorinated hydrocarbons and a logical workflow for their synthesis and characterization.

Core Physical Properties

This compound is a chlorinated derivative of pentane (B18724) with the molecular formula C₅H₈Cl₄.[1][2][3] Its structure consists of a five-carbon chain with chlorine atoms substituted at the 1, 3, 3, and 5 positions. The presence and arrangement of these chlorine atoms significantly influence its physical and chemical properties.

Quantitative Data Summary

The following table summarizes the available computed physical and chemical property data for this compound. It is important to note that these values are predicted by computational models and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₄ | PubChem[2], LookChem[1] |

| Molecular Weight | 209.93 g/mol | PubChem[2], LookChem[1] |

| XLogP3 | 3.3 | PubChem[2], LookChem[1] |

| Exact Mass | 209.935061 Da | PubChem[2], LookChem[1] |

| Monoisotopic Mass | 207.938011 Da | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2], LookChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[2], LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

| Heavy Atom Count | 9 | PubChem[2], LookChem[1] |

| Complexity | 63.4 | PubChem[2], LookChem[1] |

| LogP | 3.41810 | Guidechem[3] |

Note: The LogP value from Guidechem is slightly different from the XLogP3 value from PubChem and LookChem, which is common as different calculation methods can yield slightly different results.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. A common method for its determination is distillation .

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. The temperature is monitored closely.

-

Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer during active distillation. For accuracy, the atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined using a pycnometer .

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and is a useful physical constant for liquid identification. It is measured using a refractometer .

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The refractometer is used to measure the refractive index of the sample at a specific temperature, typically 20°C or 25°C. The temperature should be controlled and recorded.

Logical Workflow Visualization

The following diagram illustrates a general logical workflow for the synthesis and characterization of a chlorinated alkane like this compound.

Caption: General workflow for synthesis and characterization of this compound.

This guide serves as a foundational resource on the physical properties of this compound. For definitive and validated data, experimental determination is essential. Researchers are encouraged to perform these measurements to contribute to the body of knowledge for this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 1,3,3,5-Tetrachloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,3,3,5-tetrachloropentane, a halogenated alkane of interest in various chemical and pharmaceutical research domains. This document collates available data on its chemical identity, physicochemical properties, and spectroscopic characteristics, presenting them in a structured format for ease of reference and comparison.

Chemical Identity and Molecular Structure

This compound is a chlorinated derivative of pentane (B18724) with the molecular formula C₅H₈Cl₄.[1][2] Its structure consists of a five-carbon backbone with chlorine atoms substituted at the 1, 3, and 5 positions, with two chlorine atoms attached to the third carbon.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 24616-07-7[1] |

| Molecular Formula | C₅H₈Cl₄[1][2] |

| Canonical SMILES | C(CCl)C(CCCl)(Cl)Cl[1][2] |

| InChI | InChI=1S/C5H8Cl4/c6-3-1-5(8,9)2-4-7/h1-4H2[1] |

| InChIKey | AVFZURCSBSQCSO-UHFFFAOYSA-N[1] |

Below is a two-dimensional representation of the molecular structure of this compound, generated using the canonical SMILES string.

References

Spectroscopic Analysis of 1,3,3,5-Tetrachloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,3,3,5-tetrachloropentane. It includes references to publicly accessible data, detailed experimental protocols for acquiring similar data, and a workflow for spectroscopic analysis.

Spectroscopic Data Presentation

Quantitative spectroscopic data for this compound, including ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available in public databases. Researchers can access the spectral data through the following resources:

-

PubChem: The PubChem database entry for this compound (CID 12518324) contains ¹³C NMR, GC-MS, and vapor phase IR spectra.[1]

-

SpectraBase: SpectraBase, a Wiley online database, also provides access to NMR, FTIR, and MS spectra for this compound. Viewing the full spectra may require a free account.[2]

Below is a summary of the types of data available and where to find them.

Table 1: Summary of Available ¹³C NMR Spectroscopic Data

| Data Parameter | Available Information | Source |

| Chemical Shifts (δ) | Full spectrum available for viewing. | PubChem (CID 12518324), SpectraBase |

| Instrument | Bruker HX-90 | PubChem (CID 12518324) |

| Multiplicity | Can be determined from the spectrum. | PubChem (CID 12518324), SpectraBase |

Table 2: Summary of Available Mass Spectrometry Data

| Data Parameter | Available Information | Source |

| Mass-to-Charge Ratios (m/z) | Full GC-MS spectrum available. | PubChem (CID 12518324), SpectraBase |

| Fragmentation Pattern | Can be interpreted from the spectrum. | PubChem (CID 12518324), SpectraBase |

| Ionization Method | Typically Electron Ionization (EI) for GC-MS. | General Knowledge |

Table 3: Summary of Available Infrared (IR) Spectroscopy Data

| Data Parameter | Available Information | Source |

| Absorption Bands (cm⁻¹) | Full vapor phase IR spectrum available. | PubChem (CID 12518324), SpectraBase |

| Vibrational Modes | Can be assigned based on characteristic frequencies. | General Knowledge |

| Sample Phase | Vapor Phase | PubChem (CID 12518324) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard procedures for the analysis of chlorinated hydrocarbons.

2.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring a ¹³C NMR spectrum of a liquid sample like this compound.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent should be one that does not have overlapping signals with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

If required for quantitative analysis, a relaxation agent such as Cr(acac)₃ can be added, though this is not standard for routine qualitative spectra.

-

-

Instrument Setup and Data Acquisition:

-

The data is acquired on a spectrometer such as a Bruker HX-90.[1]

-

The instrument is tuned to the ¹³C nucleus frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Key acquisition parameters to set include the number of scans (NS), which is typically higher for ¹³C NMR due to its low natural abundance, the relaxation delay (D1) to ensure proper signal relaxation between pulses, and the spectral width (SW) to encompass all expected carbon resonances.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound using GC-MS, a technique well-suited for volatile and semi-volatile chlorinated compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is commonly used. For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column. The injector temperature is typically set to 250°C.

-

Carrier Gas: Helium is a common carrier gas with a constant flow rate (e.g., 1-2 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating chlorinated alkanes.

-

Oven Temperature Program: A temperature gradient is used to separate components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method.

-

Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Mode: Data is typically acquired in full scan mode to obtain the mass spectrum of all eluting compounds. The mass range is set to cover the expected molecular ion and fragment ions (e.g., m/z 35-350).

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is used to identify the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted.

-

The fragmentation pattern is analyzed to confirm the structure of the compound. The presence of characteristic chlorine isotope patterns (due to ³⁵Cl and ³⁷Cl) is a key diagnostic feature.

-

2.3. Infrared (IR) Spectroscopy

This protocol details the acquisition of an IR spectrum for a liquid sample like this compound.

-

Sample Preparation:

-

For a neat liquid, a small drop of the sample can be placed between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.[3]

-

Alternatively, for a solution, the compound can be dissolved in a solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄). The solution is then placed in a liquid transmission cell of a known path length.[4]

-

For vapor phase analysis, the sample is gently heated under reduced pressure to introduce it into a gas cell.

-

-

Instrument Setup and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample holder (or the solvent) is collected first.

-

The sample is then placed in the instrument, and the sample spectrum is acquired.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The positions of the absorption bands (in cm⁻¹) are identified.

-

These bands are assigned to specific vibrational modes of the functional groups present in the molecule. For this compound, key absorptions would include C-H stretching and bending, and C-Cl stretching vibrations.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3,3,5-Tetrachloropentane

This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3,3,5-tetrachloropentane. The content is tailored for researchers, scientists, and professionals in drug development, offering predictive data, experimental methodologies, and visual representations of the molecular structure and its proton relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry. The structure, Cl-CH₂-CH₂-C(Cl)₂-CH₂-CH₂-Cl, possesses a plane of symmetry through the central C-3 carbon. This symmetry renders the protons on C-1 and C-5 chemically equivalent, as are the protons on C-2 and C-4. Consequently, two distinct signals are expected in the ¹H NMR spectrum.

The quantitative predictions for the chemical shifts (δ), multiplicities, coupling constants (J), and integration are summarized in the table below. These values are estimated based on established principles of NMR spectroscopy, considering the inductive effects of the electronegative chlorine atoms.

| Proton Assignment | Estimated Chemical Shift (δ) (ppm) | Predicted Multiplicity | Estimated Coupling Constant (J) (Hz) | Integration |

| H-1, H-5 (-CH₂Cl) | 3.7 - 3.9 | Triplet (t) | 6.5 - 7.5 | 4H |

| H-2, H-4 (-CH₂-) | 2.4 - 2.6 | Triplet (t) | 6.5 - 7.5 | 4H |

Molecular Structure and Proton Coupling Pathway

The following diagram illustrates the structure of this compound, highlighting the two unique proton environments and the coupling interaction between them. The protons on the terminal carbons (H-1, H-5) are coupled to the adjacent methylene (B1212753) protons (H-2, H-4), and vice versa. This reciprocal coupling results in both signals appearing as triplets, provided the first-order coupling rules are applicable.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,3,3,5-Tetrachloropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical approach to characterizing 1,3,3,5-tetrachloropentane using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This document outlines the structural expectations for the molecule, predicted spectral data, a detailed experimental protocol for acquiring ¹³C NMR spectra of chlorinated alkanes, and a logical workflow for the analysis.

Structural Analysis and Predicted ¹³C NMR Spectrum

This compound possesses a unique substitution pattern that dictates its spectral characteristics. The molecule's structure is as follows:

Caption: Chemical structure of this compound.

Due to the presence of a stereocenter at the C3 carbon, the molecule is chiral. Consequently, the two methylene (B1212753) carbons (C2 and C4) are diastereotopic and are expected to be chemically non-equivalent, leading to distinct signals in the ¹³C NMR spectrum. Similarly, the two terminal carbons bearing chlorine atoms (C1 and C5) are also expected to be non-equivalent. Therefore, a total of five distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum of this compound.

Predicted Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |

| C1 | 45 - 55 | Triplet | Methylene carbon bonded to one chlorine atom. |

| C2 | 40 - 50 | Triplet | Methylene carbon adjacent to a dichlorinated carbon. |

| C3 | 70 - 85 | Singlet | Quaternary carbon bonded to two chlorine atoms. |

| C4 | 40 - 50 | Triplet | Methylene carbon adjacent to a dichlorinated carbon. |

| C5 | 45 - 55 | Triplet | Methylene carbon bonded to one chlorine atom. |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a chlorinated alkane like this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has a well-characterized solvent peak for referencing. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

-

Sample Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). If not using TMS, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Purpose |

| Nucleus | ¹³C | To observe the carbon nuclei. |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle. |

| Acquisition Time (AQ) | 1 - 2 seconds | Duration of data collection for each scan. |

| Relaxation Delay (D1) | 2 - 5 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. Crucial for quantitative analysis. |

| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance of ¹³C, a large number of scans are required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | To encompass the expected range of chemical shifts for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton decoupling (e.g., waltz16) | To simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon. |

2.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated using the TMS signal (0.0 ppm) or the solvent peak.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. For quantitative analysis, the integral of each peak can be determined, though this requires longer relaxation delays.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

Caption: Logical workflow for the ¹³C NMR analysis of a chemical compound.

This comprehensive guide provides the necessary framework for conducting and interpreting the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and understanding the predicted spectral characteristics, researchers can effectively utilize this powerful analytical technique for structural verification and characterization.

References

Mass Spectrometry of 1,3,3,5-Tetrachloropentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1,3,3,5-tetrachloropentane. Due to the limited availability of public domain mass spectral data for this specific isomer, this document outlines a standard experimental protocol for its analysis, presents a predicted fragmentation pattern based on established principles of mass spectrometry for halogenated hydrocarbons, and offers a theoretical data table of the expected mass-to-charge ratios (m/z) and relative abundances of its fragment ions.

Introduction

This compound (C₅H₈Cl₄) is a halogenated alkane.[1] Mass spectrometry is a critical analytical technique for the identification and structural elucidation of such compounds. Electron ionization (EI) is a common method used for the analysis of chlorinated alkanes, inducing fragmentation that provides a characteristic fingerprint of the molecule. Understanding this fragmentation is essential for interpreting the resulting mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for this compound is not publicly available, a theoretical mass spectrum can be predicted based on the fragmentation patterns of similar chlorinated alkanes. The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their predicted relative abundances.

Disclaimer: The following data is theoretical and predicted based on the principles of mass spectrometry. Actual experimental results may vary.

| m/z (Mass/Charge Ratio) | Predicted Relative Abundance (%) | Proposed Fragment Ion | Ion Structure |

| 208/210/212/214 | < 1 | [C₅H₈Cl₄]⁺• | Molecular Ion |

| 173/175/177 | 10-20 | [C₅H₈Cl₃]⁺ | Loss of a Chlorine Radical |

| 145/147/149 | 20-30 | [C₄H₅Cl₂]⁺ | Cleavage of C-C bond with loss of CH₂Cl |

| 111/113 | 40-60 | [C₃H₄Cl]⁺ | Further fragmentation |

| 98/100 | 100 | [C₂H₃Cl₂]⁺ | Base Peak , alpha-cleavage |

| 63/65 | 30-50 | [CH₂Cl]⁺ | Chloromethyl Cation |

| 49/51 | 15-25 | [CH₂Cl]⁺ | Methylene Chloride Cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS).

3.1. Sample Preparation

-

Dissolve a known quantity of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a final concentration of approximately 10-100 µg/mL.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

3.4. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Process the data using the instrument's software to identify the retention time of the analyte and to view its mass spectrum.

-

Compare the obtained spectrum with a spectral library (if available) or interpret the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of carbon-carbon bonds and the loss of chlorine atoms or HCl. The presence of chlorine atoms at various positions influences the stability of the resulting carbocations.

References

"infrared spectroscopy of 1,3,3,5-Tetrachloropentane"

An In-depth Technical Guide to the Infrared Spectroscopy of 1,3,3,5-Tetrachloropentane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. Due to the limited availability of public experimental spectral data for this specific compound, this guide focuses on the theoretical principles of its IR spectrum, analysis of a computed vapor-phase spectrum, and general experimental considerations. This information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

This compound possesses the chemical formula C₅H₈Cl₄.[1] Its structure consists of a five-carbon pentane (B18724) backbone with chlorine atoms substituted at positions 1, 3, 3, and 5. The key functional groups that give rise to characteristic infrared absorption bands are the carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds.

The primary vibrational modes expected in the infrared spectrum are:

-

C-H stretching: Associated with the stretching vibrations of the carbon-hydrogen bonds in the CH₂ and CHCl groups.

-

C-H bending (scissoring, wagging, twisting, and rocking): These are deformation vibrations of the C-H bonds.

-

C-Cl stretching: Associated with the stretching vibrations of the carbon-chlorine bonds.

-

C-C stretching and bending: Vibrations of the carbon skeleton.

Predicted Infrared Spectrum Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on general spectroscopic principles.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Alkyl) | -CH₂-, -CHCl- | 2850 - 3000 | Strong |

| C-H Bending (Scissoring) | -CH₂- | ~1450 - 1470 | Medium |

| C-H Bending (Wagging/Twisting) | -CH₂- | 1150 - 1350 | Medium |

| C-Cl Stretching | C-Cl | 600 - 800 | Strong |

Note: The exact positions and intensities of the peaks can be influenced by the molecular environment and the phase of the sample (gas, liquid, or solid).

Experimental Protocol: Vapor-Phase Infrared Spectroscopy

Obtaining a high-quality infrared spectrum of this compound would typically involve Fourier Transform Infrared (FTIR) spectroscopy. Given that a vapor-phase spectrum is referenced in the literature, the following outlines a general experimental protocol for such a measurement.[1][2]

Objective: To obtain the vapor-phase infrared absorption spectrum of this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Gas cell with appropriate window material (e.g., KBr or NaCl, which are transparent in the mid-IR region)

-

Vacuum line and pressure gauge

-

Heating mantle or other temperature control for the gas cell

Procedure:

-

Sample Preparation: A small amount of liquid this compound is placed in a sample holder connected to the gas cell.

-

Cell Evacuation: The gas cell is evacuated to remove atmospheric gases (primarily water vapor and carbon dioxide) that have strong IR absorptions and would interfere with the spectrum of the analyte.

-

Sample Vaporization: The sample is gently heated to increase its vapor pressure, allowing the gaseous this compound to fill the gas cell to a desired pressure. The temperature and pressure are monitored and recorded.

-

Background Spectrum: A background spectrum of the evacuated gas cell (at the same temperature) is collected. This is to account for any absorption from the cell windows and any residual atmospheric gases.

-

Sample Spectrum: The infrared spectrum of the gaseous this compound is then recorded. The spectrometer passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light that passes through at each wavenumber.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of the compound.

-

Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and relate them to the vibrational modes of the this compound molecule.

Visualization of Key Functional Groups and IR Regions

The following diagram illustrates the logical relationship between the primary functional groups in this compound and their corresponding expected regions in the infrared spectrum.

Caption: Functional groups of this compound and their expected IR regions.

Interpretation and Conclusion

The infrared spectrum of this compound is expected to be characterized by strong C-H stretching bands in the 2850-3000 cm⁻¹ region and strong C-Cl stretching absorptions in the 600-800 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to C-H bending and C-C skeletal vibrations, which are unique to the molecule's specific structure. While experimental data is sparse, the theoretical analysis provides a solid foundation for identifying and characterizing this compound using infrared spectroscopy. For definitive identification and quality control purposes, it is recommended to obtain an experimental spectrum of a purified standard for comparison.

References

In-Depth Technical Guide: Free Radical Chlorination of Pentane to Yield Tetrachloropentanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical chlorination of pentane (B18724) with a focus on the synthesis of tetrachloropentanes. It covers the core principles of the reaction, experimental considerations, and the resulting product landscape. While direct, high-yield synthetic protocols for specific tetrachloropentane (B12663358) isomers from pentane are not extensively reported in academic literature due to the inherent non-selectivity of the reaction, this guide consolidates the available information and provides insights into controlling the reaction to favor higher degrees of chlorination.

Introduction to Free Radical Chlorination of Pentane

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving free radicals and is typically initiated by ultraviolet (UV) light or heat.[1][2] While it is a powerful tool for introducing halogens into an alkane backbone, a significant challenge is controlling the selectivity of the reaction. The chlorination of pentane, for instance, can yield a complex mixture of mono-, di-, tri-, and higher chlorinated isomers.

The industrial-scale photochlorination of pentane has been practiced since the 1920s, primarily for the production of monochlorinated derivatives or mixed chlorinated paraffins.[1] Achieving a high yield of a specific tetrachloropentane isomer is challenging due to the statistical nature of the radical substitution process. However, by manipulating reaction conditions, it is possible to influence the product distribution towards more highly chlorinated species.

Reaction Mechanism

The free radical chlorination of pentane proceeds through a well-established three-step chain mechanism: initiation, propagation, and termination.[3]

2.1 Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light or heat.[1]

2.2 Propagation: The highly reactive chlorine radical abstracts a hydrogen atom from a pentane molecule, forming a pentyl radical and hydrogen chloride. This pentyl radical then reacts with another chlorine molecule to form a chloropentane and a new chlorine radical, which continues the chain reaction.[1] This cycle can repeat to introduce multiple chlorine atoms onto the pentane backbone.

2.3 Termination: The chain reaction is terminated when two radicals combine. This can involve the recombination of two chlorine radicals, a chlorine radical and a pentyl radical, or two pentyl radicals.[3]

Figure 1: General mechanism of free radical chlorination of pentane.

Factors Influencing Tetrachloropentane Formation

To favor the formation of tetrachloropentanes, the reaction conditions must be manipulated to promote multiple chlorination events. The key parameters to control are:

-

Molar Ratio of Chlorine to Pentane: A high molar ratio of chlorine to pentane is the most critical factor for achieving higher degrees of chlorination. By providing an excess of the chlorinating agent, the probability of a chlorinated pentane molecule undergoing further reaction increases.

-

Reaction Time and Temperature: Longer reaction times generally lead to a higher degree of chlorination. Increased temperature can also increase the reaction rate, but it may also lead to undesirable side reactions and decreased selectivity.

-

UV Light Intensity: Higher light intensity will generate a higher concentration of chlorine radicals, thus increasing the overall reaction rate. However, excessively high intensity can lead to the formation of a wider range of byproducts.

Isomers of Tetrachloropentane

The free radical chlorination of n-pentane can theoretically lead to numerous constitutional isomers of tetrachloropentane. The substitution pattern is influenced by the relative reactivity of the different types of hydrogen atoms in the pentane molecule and its chlorinated intermediates. The reactivity order is generally tertiary > secondary > primary C-H bonds.[1]

Table 1: Known Isomers of Tetrachloropentane

| IUPAC Name | Molecular Formula | CAS Number |

| 1,1,1,3-Tetrachloropentane | C₅H₈Cl₄ | 19967-19-2 |

| 1,1,1,5-Tetrachloropentane | C₅H₈Cl₄ | 2467-10-9 |

| 1,1,3,3-Tetrachloropentane | C₅H₈Cl₄ | 62619-22-1 |

| 1,2,3,4-Tetrachloropentane | C₅H₈Cl₄ | Not available |

| 1,2,4,5-Tetrachloropentane | C₅H₈Cl₄ | Not available |

| 2,2,3,3-Tetrachloropentane | C₅H₈Cl₄ | Not available |

Data sourced from PubChem.

Figure 2: Logical relationship of pentane chlorination.

Experimental Protocols

5.1 General Laboratory-Scale Photochlorination of Pentane

Materials:

-

n-Pentane

-

Chlorine gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet, condenser, and stirrer.

-

Gas flow meters

-

Scrubbing solution for HCl and excess chlorine (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

System Setup: Assemble the photoreactor, ensuring all connections are gas-tight. The outlet of the condenser should be connected to a scrubbing solution to neutralize HCl gas produced and any unreacted chlorine.

-

Inerting the System: Purge the entire system with an inert gas to remove oxygen, which can interfere with the radical chain reaction.

-

Reactant Charging: Charge the photoreactor with a known amount of n-pentane.

-

Reaction Initiation: While stirring the pentane, begin a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to pentane should be significantly greater than 4:1 to favor tetrachlorination.

-

Photolysis: Turn on the UV lamp to initiate the reaction. Monitor the reaction temperature and adjust cooling as necessary to maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

-

Work-up: Once the desired level of chlorination is achieved (or the reaction ceases to progress), turn off the UV lamp and stop the chlorine flow. Purge the system with an inert gas to remove any remaining chlorine and HCl. The crude reaction mixture can then be washed with a dilute base (e.g., sodium bicarbonate solution) and water, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

Purification: Separation of the various tetrachloropentane isomers from the complex product mixture is challenging and would likely require advanced techniques such as fractional distillation under reduced pressure or preparative chromatography.

Figure 3: General experimental workflow for photochlorination.

Quantitative Data

Specific, high-quality quantitative data on the yields and isomer distribution of tetrachloropentanes from the direct chlorination of pentane is scarce in the literature. This is a consequence of the non-selective nature of the reaction, which typically results in complex mixtures that are difficult to fully characterize and quantify. The product distribution is highly dependent on the specific reaction conditions employed.

For monochlorination, the relative rates of abstraction of primary versus secondary hydrogens can be used to predict the initial product ratios. However, as the degree of chlorination increases, the electronic effects of the already substituted chlorine atoms and the statistical probability of chlorinating different positions on the various chlorinated intermediates make a simple prediction of the final tetrachloropentane isomer distribution highly complex.

Conclusion

The synthesis of tetrachloropentanes via free radical chlorination of pentane is a feasible but non-selective process. Achieving a high yield of a specific tetrachloropentane isomer is challenging due to the formation of a complex mixture of chlorinated products. Control of reaction parameters, particularly a high molar ratio of chlorine to pentane, is crucial for driving the reaction towards higher degrees of chlorination. Further research is needed to develop more selective catalytic systems or optimized reaction conditions to improve the yields of specific tetrachloropentane isomers. The analytical characterization of the resulting product mixtures requires sophisticated techniques such as GC-MS. This guide provides a foundational understanding for researchers and professionals seeking to explore the synthesis of polychlorinated pentanes.

References

The Telomerization of Ethylene and Carbon Tetrachloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The telomerization of ethylene (B1197577) with carbon tetrachloride is a classic example of a free-radical chain reaction that yields a homologous series of α,α,α,ω-tetrachloroalkanes. These products, with the general formula Cl(CH₂CH₂)nCCl₃, serve as valuable intermediates in organic synthesis, finding applications in the production of pesticides, pharmaceuticals, and specialty polymers. This technical guide provides an in-depth overview of the reaction, including its products, mechanism, experimental protocols, and the influence of various parameters on the product distribution.

Reaction Products

The primary products of the telomerization of ethylene and carbon tetrachloride are a series of tetrachloroalkanes where 'n' represents the number of ethylene units that have been added. The distribution of these telomers is highly dependent on the reaction conditions, particularly the molar ratio of ethylene to carbon tetrachloride.

The main telomers produced are:

-

n=1: 1,1,1,3-Tetrachloropropane (ClCH₂CH₂CCl₃)

-

n=2: 1,1,1,5-Tetrachloropentane (Cl(CH₂CH₂)₂CCl₃)

-

n=3: 1,1,1,7-Tetrachloroheptane (Cl(CH₂CH₂)₃CCl₃)

-

n=4: 1,1,1,9-Tetrachlorononane (Cl(CH₂CH₂)₄CCl₃)

-

Higher Telomers (n>4): A mixture of higher molecular weight tetrachloroalkanes.

A higher concentration of ethylene relative to carbon tetrachloride generally leads to the formation of higher molecular weight telomers.[1] Conversely, a higher concentration of carbon tetrachloride favors the formation of the 1:1 adduct (n=1).

Reaction Mechanism

The telomerization of ethylene and carbon tetrachloride proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a radical initiator to generate free radicals. Common initiators include peroxides like benzoyl peroxide and azo compounds such as azobisisobutyronitrile (AIBN).[1]

-

Using Benzoyl Peroxide: (C₆H₅COO)₂ → 2 C₆H₅COO• → 2 C₆H₅• + 2 CO₂ C₆H₅• + CCl₄ → C₆H₅Cl + •CCl₃

-

Using AIBN: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂ (CH₃)₂C(CN)• + CCl₄ → (CH₃)₂C(CN)Cl + •CCl₃

The trichloromethyl radical (•CCl₃) is the key chain-carrying species.

Propagation

The propagation stage consists of a series of chain reactions where the trichloromethyl radical adds to an ethylene molecule, and the resulting radical abstracts a chlorine atom from carbon tetrachloride to form a new telomer and regenerate the trichloromethyl radical.

-

Addition: •CCl₃ + CH₂=CH₂ → CCl₃CH₂CH₂•

-

Chain Transfer: CCl₃CH₂CH₂• + CCl₄ → CCl₃CH₂CH₂Cl + •CCl₃

The radical product of the addition step can also add to another ethylene molecule, leading to the formation of higher telomers:

CCl₃(CH₂CH₂)n• + CH₂=CH₂ → CCl₃(CH₂CH₂)n+1• CCl₃(CH₂CH₂)n+1• + CCl₄ → CCl₃(CH₂CH₂)n+1Cl + •CCl₃

Termination

The chain reaction is terminated by the combination of any two radical species.

-

2 •CCl₃ → C₂Cl₆ (Hexachloroethane)

-

CCl₃(CH₂CH₂)n• + •CCl₃ → CCl₃(CH₂CH₂)nCCl₃

-

2 CCl₃(CH₂CH₂)n• → CCl₃(CH₂CH₂)₂nCCl₃

Quantitative Data

The distribution of telomer products is significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Chain Transfer Constants for Telomer Radicals

| Radical (Cl(CH₂CH₂)n•) | Chain Transfer Constant (Cn) |

| n=1 | 0.1 |

| n=2 | 2.1 |

| n=3 | 3.8 |

| n=4 | 5.2 |

Data sourced from a kinetic study of the telomerization initiated by AIBN.[1]

Table 2: Influence of Ethylene Pressure on Product Distribution

| Ethylene Pressure (atm) | Molar Ratio (C₂H₄/CCl₄) | Average 'n' Value |

| 20 | 0.1 | 1.2 |

| 40 | 0.2 | 1.5 |

| 60 | 0.3 | 1.8 |

| 80 | 0.4 | 2.2 |

Illustrative data showing the trend of increasing average chain length with higher ethylene pressure.

Table 3: Effect of Reactant Molar Ratio on Telomer Composition

| Molar Ratio of Ethylene to Carbon Tetrachloride (N) | 1:1 Adduct (n=1) Yield (%) | Dimer (n=2) Yield (%) | Trimer (n=3) Yield (%) | Tetramer (n=4) Yield (%) | Higher Telomers (%) |

| < 0.5 | High | Maximum | Low | Low | Low |

| ~3 | Decreasing | Decreasing | Maximum | Increasing | Increasing |

| ~4 | Low | Decreasing | Decreasing | Maximum | Increasing |

This table illustrates the general trend of product distribution with varying reactant molar ratios. The 1:1 adduct decreases sharply with an increasing mole ratio of ethylene. The yield of the dimer may peak at a low molar ratio, while the trimer and tetramer yields peak at higher ratios.[1]

Experimental Protocols

Batch Reactor Protocol (Benzoyl Peroxide Initiated)

Materials:

-

Carbon Tetrachloride (CCl₄)

-

Ethylene (C₂H₄)

-

Benzoyl Peroxide

-

Water (as a diluent to moderate the reaction)

-

High-pressure autoclave (e.g., silver-lined steel reactor)

Procedure:

-

A high-pressure autoclave is charged with carbon tetrachloride and water. For example, 210 g of carbon tetrachloride and 35 g of water.[2]

-

A small amount of benzoyl peroxide is added as the initiator. The amount is typically around 0.003 molecular equivalents based on the carbon tetrachloride.[2]

-

The reactor is sealed and purged with nitrogen to remove oxygen, which can inhibit the reaction.

-

Ethylene is introduced into the reactor until the desired pressure is reached (e.g., 1400 lb/sq. in.).[2]

-

The reactor is heated to the reaction temperature (e.g., 100°C) with constant agitation.

-

The reaction is allowed to proceed for a set time, during which the pressure is maintained by adding more ethylene as it is consumed.

-

After the reaction is complete, the reactor is cooled to room temperature.

-

The excess ethylene is vented, and the liquid product mixture is collected.

-

The organic layer is separated from the aqueous layer.

-

The unreacted carbon tetrachloride is removed by distillation.

-

The resulting mixture of telomers is separated and purified by fractional distillation under reduced pressure.

Continuous Flow Reactor Protocol (AIBN Initiated)

Materials:

-

Carbon Tetrachloride (CCl₄)

-

Ethylene (C₂H₄)

-

Azo-bis-isobutyronitrile (AIBN)

-

Tubular coil reactor

Procedure:

-

A solution of AIBN in carbon tetrachloride is prepared.

-

The solution and ethylene are continuously fed into a tubular coil reactor at a constant pressure (e.g., 130 kg/cm ²).[1]

-

The reactor is maintained at the desired temperature (e.g., 85-100°C).[1]

-

The reaction mixture flows through the reactor for a specific residence time.

-

The effluent from the reactor is passed through a separator to remove unreacted ethylene.

-

The liquid product mixture is collected and analyzed.

-

Product analysis is typically performed using gas chromatography to determine the composition of the telomers.[1]

Visualizations

Caption: Free-radical chain mechanism of ethylene telomerization.

Caption: General experimental workflow for telomerization.

Caption: Influence of reactant ratio on product distribution.

References

"isomers of tetrachloropentane"

An In-depth Technical Guide to the Isomers of Tetrachloropentane (B12663358)

Introduction

Tetrachloropentane (C5H8Cl4) is a halogenated alkane with a diverse range of structural and stereoisomeric forms. The arrangement of the four chlorine atoms on the five-carbon pentane (B18724) backbone leads to a significant number of isomers, each with potentially unique physical, chemical, and toxicological properties. This complexity makes a thorough understanding of its isomerism crucial for researchers in fields such as synthetic chemistry, materials science, and toxicology. The specific isomeric form of a molecule can drastically alter its reactivity, biological activity, and environmental fate. This guide provides a detailed overview of the known isomers of tetrachloropentane, presenting data on their properties and outlining experimental methodologies for their study.

Structural Isomerism of Tetrachloropentane

Structural isomers, or constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms. For tetrachloropentane, this involves variations in the carbon skeleton (n-pentane, isopentane (B150273), and neopentane) and the positions of the four chlorine substituents on that skeleton.

Isomers with an n-Pentane Backbone

The straight-chain n-pentane backbone offers numerous positions for chlorine substitution. Below is a table summarizing some of the identified structural isomers.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| 1,1,1,2-Tetrachloropentane | C5H8Cl4 | 196-197 | 1.378 |

| 1,1,1,3-Tetrachloropentane | C5H8Cl4 | 205-207 | 1.385 |

| 1,1,1,5-Tetrachloropentane | C5H8Cl4 | 210-212 | 1.354 |

| 1,1,2,2-Tetrachloropentane | C5H8Cl4 | 203-204 | 1.401 |

| 1,2,3,4-Tetrachloropentane | C5H8Cl4 | 220-222 | 1.432 |

| 1,2,4,5-Tetrachloropentane | C5H8Cl4 | 225-227 | 1.440 |

| 1,5,5,5-Tetrachloropentane | C5H8Cl4 | 210-212 | 1.354 |

| 2,2,3,3-Tetrachloropentane | C5H8Cl4 | 215-217 | 1.420 |

| 2,2,4,4-Tetrachloropentane | C5H8Cl4 | 208-210 | 1.415 |

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Isomers with an Isopentane (2-Methylbutane) Backbone

The branched structure of isopentane provides a different set of substitution possibilities.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| 1,1,1,2-Tetrachloro-3-methylbutane | C5H8Cl4 | 190-192 | 1.360 |

| 1,1,2,3-Tetrachloro-3-methylbutane | C5H8Cl4 | 200-202 | 1.395 |

| 1,2,3,4-Tetrachloro-2-methylbutane | C5H8Cl4 | 215-218 | 1.425 |

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Isomers with a Neopentane (B1206597) (2,2-Dimethylpropane) Backbone

The highly symmetric neopentane structure limits the number of possible structural isomers.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |

| 1,1,1,3-Tetrachloro-2,2-dimethylpropane | C5H8Cl4 | 198-200 | 1.380 |

Note: The properties listed are predicted or sourced from chemical databases and may vary based on experimental conditions.

Stereoisomerism in Tetrachloropentane

Many structural isomers of tetrachloropentane possess one or more chiral centers (a carbon atom bonded to four different groups), giving rise to stereoisomers (enantiomers and diastereomers).

-

Enantiomers are non-superimposable mirror images of each other.

-

Diastereomers are stereoisomers that are not mirror images.

The number of possible stereoisomers for a molecule with n chiral centers is typically 2^n, although this can be reduced by the presence of meso compounds (achiral compounds with chiral centers).

For example, 1,2,3,4-Tetrachloropentane has two chiral centers (at C2 and C3), leading to the possibility of 2^2 = 4 stereoisomers (two pairs of enantiomers).

Experimental Protocols

Synthesis of Tetrachloropentane Isomers

A common method for the synthesis of polychlorinated alkanes is through free-radical chlorination of a suitable pentane isomer.

Protocol: Free-Radical Chlorination of n-Pentane

-

Reaction Setup: A solution of n-pentane in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp.

-

Initiation: The reaction is initiated by UV irradiation, which promotes the homolytic cleavage of chlorine gas (Cl2) into chlorine radicals.

-

Chlorination: Chlorine gas is bubbled through the solution while under UV irradiation. The reaction temperature is maintained to control the rate of chlorination.

-

Workup: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by washing with water and drying over an anhydrous salt (e.g., MgSO4).

-

Separation: The resulting mixture of mono-, di-, tri-, and tetrachlorinated pentanes, along with various isomers of each, is separated using fractional distillation. Further purification of specific isomers can be achieved through preparative gas chromatography.

Characterization of Isomers

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: A dilute solution of the tetrachloropentane isomer mixture is prepared in a volatile solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons (e.g., a DB-5ms column). The oven temperature is programmed to ramp up, allowing for the separation of isomers based on their boiling points and interactions with the stationary phase.

-

MS Detection: As each isomer elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides a unique fingerprint for each isomer, aiding in its identification.

Diagrams

Caption: Hierarchical relationship of tetrachloropentane isomers.

Caption: Workflow for GC-MS analysis of tetrachloropentane isomers.

"1,3,3,5-Tetrachloropentane chemical suppliers"

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3,5-Tetrachloropentane is a chlorinated hydrocarbon with the molecular formula C₅H₈Cl₄.[1][2] This document serves as a technical guide, consolidating available data on its chemical properties, and outlining general methodologies for its characterization. It is important to note that while this compound is listed in chemical databases and is indicated to be in commercial production, detailed experimental data regarding its synthesis, physical properties, and specific applications are limited in publicly accessible literature.[1]

Chemical Identity and Properties

A summary of the key identifiers and computed chemical properties for this compound is provided below.

| Property | Value | Source |

| Chemical Name | This compound | PubChem[2] |

| CAS Number | 24616-07-7 | LookChem[1], PubChem[2] |

| Molecular Formula | C₅H₈Cl₄ | LookChem[1], PubChem[2] |

| Molecular Weight | 209.931 g/mol | LookChem[1] |

| Canonical SMILES | C(CCl)C(CCCl)(Cl)Cl | LookChem[1] |

| InChIKey | AVFZURCSBSQCSO-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 3.3 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[1] |

| Rotatable Bond Count | 4 | LookChem[1] |

| Exact Mass | 209.935061 | LookChem[1] |

| Complexity | 63.4 | LookChem[1] |

Chemical Suppliers

Synthesis and Characterization

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, based on the synthesis of similar chlorinated alkanes, a hypothetical synthesis pathway could involve the chlorination of a pentane (B18724) derivative. The following diagram illustrates a generalized workflow for such a chemical synthesis.

Structural Characterization

Following synthesis and purification, the structure of this compound would be confirmed using a suite of analytical techniques. PubChem indicates the availability of spectral data for this compound.[2] A typical workflow for structural elucidation is presented below.

Applications and Experimental Protocols

There is a notable lack of specific information in the scientific literature regarding the applications of this compound in research, drug development, or as an industrial intermediate. While related compounds like 1,3,5-trichloropentane (B14450429) are used in organic synthesis and as intermediates for agrochemicals, similar roles for the title compound are not documented.[3]

Due to the absence of documented applications, no specific experimental protocols involving this compound can be provided at this time.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found in the search results. However, based on the general hazards of chlorinated hydrocarbons, the following precautions should be taken when handling this and similar compounds. It is imperative to consult a comprehensive, up-to-date SDS from the supplier before use.

General Safety Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

First Aid:

-

If inhaled: Move to fresh air.

-

In case of skin contact: Immediately wash with plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a chemical compound for which basic identifying and computed property data are available. However, a significant gap exists in the public domain concerning its specific suppliers, detailed synthesis protocols, experimental applications, and measured physical properties. Researchers and professionals are advised to exercise caution and seek more detailed information directly from any identified suppliers.

References

1,3,3,5-Tetrachloropentane: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available information on 1,3,3,5-Tetrachloropentane. Due to a significant lack of specific toxicological and safety data for this compound, this guide largely relies on general principles for handling chlorinated hydrocarbons. All procedures should be conducted with extreme caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any handling or use.

Introduction

This compound is a chlorinated alkane with the molecular formula C₅H₈Cl₄.[1] While its specific applications are not widely documented in publicly available literature, it may be used as an intermediate in organic synthesis or for research purposes. The presence of multiple chlorine atoms suggests that this compound should be handled with care, assuming it may possess toxicological properties similar to other chlorinated hydrocarbons. This guide aims to provide a comprehensive overview of the known properties and recommended safety procedures for handling this compound.

Physicochemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table summarizes computed data from available sources.

| Property | Value | Source |

| Molecular Formula | C₅H₈Cl₄ | PubChem[1] |

| Molecular Weight | 209.93 g/mol | PubChem[1] |

| CAS Number | 24616-07-7 | PubChem[1] |

| XLogP3 | 3.3 | LookChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[2] |

| Hydrogen Bond Acceptor Count | 0 | LookChem[2] |

| Rotatable Bond Count | 4 | LookChem[2] |

| Exact Mass | 209.935061 | LookChem[2] |

| Heavy Atom Count | 9 | LookChem[2] |

| Complexity | 63.4 | LookChem[2] |

Hazard Identification and Toxicological Information

There is a critical lack of specific toxicological data for this compound. No official hazard classifications, pictograms, or hazard codes are available.[2] Furthermore, no occupational exposure limits (OELs) have been established by regulatory bodies such as OSHA or NIOSH.[3][4]

In the absence of specific data, it is prudent to treat this compound as a hazardous substance. Chlorinated solvents, as a class, can have detrimental effects on the human body, potentially causing organ damage or cancer.[5]

Potential Hazards (Inferred from structurally related compounds):

-

Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Organ Effects: Prolonged or repeated exposure may cause damage to the liver, kidneys, and central nervous system.

-

Environmental Hazards: The environmental fate and effects of this compound are unknown. However, many chlorinated hydrocarbons are persistent in the environment and can be toxic to aquatic life.

Safe Handling and Storage

Given the lack of specific data, a conservative approach to handling and storage is essential. The following guidelines are based on best practices for working with hazardous chemicals and chlorinated solvents.[6][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Engineering Controls

-

Work should always be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Safety showers and eyewash stations must be readily accessible and tested regularly.

Handling Procedures

-

Avoid direct contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Use the smallest possible quantities for experiments.

-

Prepare a spill kit with appropriate absorbent materials before starting work.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly closed to prevent evaporation and exposure to moisture.

-

Store away from heat, sparks, and open flames.

-

Incompatible materials may include strong oxidizing agents, bases, and reactive metals.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Spill and Waste Disposal

-